4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Descripción

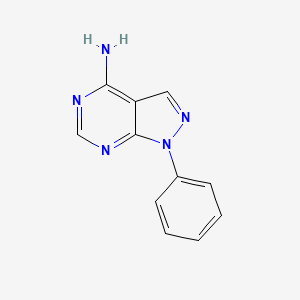

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPIZPUTYIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274448 | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Liquid | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5334-30-5, 1345-16-0 | |

| Record name | 5334-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt aluminate blue spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine from Pyrazole Precursors

Abstract

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its role as a purine bioisostere.[1] This structural mimicry allows it to effectively interact with a multitude of biological targets, leading to its widespread investigation in drug discovery, particularly as kinase inhibitors for oncology.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the predominant synthetic pathway to 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine, commencing from foundational pyrazole precursors. We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols, and explore the mechanistic underpinnings that ensure a robust and efficient chemical transformation.

Strategic Overview: A Two-Stage Approach to the Core Scaffold

The synthesis of this compound is most reliably achieved through a well-established two-stage process. This strategy prioritizes the initial construction of a highly functionalized pyrazole ring, which then serves as a versatile platform for the subsequent annulation of the pyrimidine ring.

The core strategy involves:

-

Stage 1: Formation of the Key Intermediate. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This step establishes the pyrazole core with the necessary amine and nitrile functionalities positioned for the subsequent cyclization.

-

Stage 2: Annulation of the Pyrimidine Ring. Cyclization of the aminopyrazole carbonitrile intermediate to form the fused pyrazolo[3,4-d]pyrimidine system.

This bifurcated approach allows for controlled, high-yield transformations at each stage, ensuring the efficient production of the final target molecule.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate

The cornerstone of this entire synthesis is the efficient and regioselective formation of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate.

Mechanism and Rationale

The most prevalent and effective method involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile.[5][6][7] The reaction proceeds through a Michael-type addition, followed by an intramolecular cyclization with the elimination of ethanol.

Causality of Reagent Choice:

-

(Ethoxymethylene)malononitrile: This reagent is an ideal substrate. The ethoxy group serves as an excellent leaving group, while the two nitrile groups activate the double bond for nucleophilic attack. One nitrile group is ultimately retained for the subsequent pyrimidine ring formation.

-

Phenylhydrazine: This provides the foundational N1-phenyl group and the second nitrogen atom required for the pyrazole ring.

The reaction exhibits excellent regioselectivity. The initial nucleophilic attack occurs from the substituted nitrogen of phenylhydrazine onto the electron-deficient carbon of the malononitrile derivative. The subsequent cyclization is sterically and electronically driven to exclusively yield the 5-amino-1-phenyl isomer, avoiding the formation of other regioisomers.[7]

Experimental Protocol: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure adapted from established literature.[5][7]

Materials:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the crude mixture to cool to room temperature. A precipitate may form.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL) in a separatory funnel to remove any water-soluble impurities.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Condition | Typical Yield | Reference |

| Solvent | Ethanol | ~85-90% | [5][7] |

| Temperature | Reflux (~78 °C) | ||

| Reaction Time | 3-7 hours | [5] | |

| Catalyst (Optional) | FeCl₃/PVP | Up to 97% | [5] |

Note on Green Chemistry Approaches: Recent advancements have demonstrated that using a catalytic system such as FeCl₃/PVP in a water/PEG-400 solvent system can significantly enhance the yield to as high as 97% and reduce reaction times.[5] One-pot, three-component reactions involving an aldehyde, malononitrile, and phenylhydrazine also represent an efficient, atom-economical alternative.[8][9]

Stage 2: Pyrimidine Ring Annulation

With the aminopyrazole carbonitrile in hand, the final step is the construction of the fused pyrimidine ring. This transformation is most directly accomplished by heating the intermediate with formamide.

Mechanism and Rationale

The reaction of an ortho-aminonitrile with formamide is a classic and highly effective method for constructing an aminopyrimidine ring.

Causality of Reagent Choice:

-

Formamide (HCONH₂): This simple molecule is an ideal reagent as it serves as a source for the single carbon atom (C4) and the amino group (at the N3 position, which tautomerizes) required to complete the pyrimidine ring. At high temperatures, it facilitates the cyclization process, leading directly to the desired 4-amino product in a single step.[10][11]

An alternative, though more circuitous, route involves reacting the aminopyrazole with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one.[3] This intermediate must then be chlorinated (e.g., with POCl₃) and subsequently aminated to yield the final 4-amino product, adding two steps to the synthesis.[12][13][14] The formamide route is therefore superior in its efficiency.

Caption: Key chemical structures in the pyrazolo[3,4-d]pyrimidine synthesis.

Experimental Protocol: this compound

This protocol is based on established cyclization procedures.[10][14]

Materials:

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

Formamide

-

Dimethylformamide (DMF) (optional, as solvent)

Procedure:

-

Place 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) in a reaction vessel suitable for high-temperature reactions.

-

Add an excess of formamide (e.g., 10-15 mL). The formamide acts as both the reagent and the solvent.

-

Heat the mixture to a high temperature, typically around 180-190 °C, and maintain for 6-8 hours.

-

Monitor the reaction for the consumption of the starting material via TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The resulting this compound can be recrystallized from a suitable solvent like ethanol to achieve high purity.

| Parameter | Condition | Typical Yield | Reference |

| Reagent/Solvent | Formamide | Good to Excellent | [10][14] |

| Temperature | 180-190 °C | [14] | |

| Reaction Time | 6-8 hours | [14] |

Mechanistic Tangent: The Thorpe-Ziegler Connection

While the direct cyclization with formamide is not a Thorpe-Ziegler reaction, the underlying principles of the formation of the aminopyrazole precursor are conceptually related. The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic enamine.[15][16][17] The synthesis of aminopyrazoles often relies on the powerful nucleophilicity of the carbanion adjacent to a nitrile group, which is the key reactive species in Thorpe-Ziegler cyclizations.[18][19][20] Understanding this connection provides deeper insight into the reactivity of the nitrile functional group, which is central to this entire synthetic strategy.

Conclusion

The synthesis of this compound from pyrazole precursors is a robust and highly refined process. The two-stage strategy, beginning with the regioselective synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and culminating in a direct cyclization with formamide, represents the most efficient and widely adopted pathway. This guide has detailed the causal logic behind reagent selection and reaction mechanisms, providing a self-validating framework for laboratory application. The continued importance of the pyrazolo[3,4-d]pyrimidine core in drug discovery underscores the value of mastering its synthesis, enabling further exploration and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]

- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged structure."[1][2] Its resemblance to the endogenous purine core allows it to effectively interact with a multitude of biological targets, most notably protein kinases.[2][3] The title compound, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, is a cornerstone of this class, serving as a critical precursor and a bioactive molecule in its own right, particularly in the exploration of novel anticancer agents and EGFR inhibitors.[4][5][6]

The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. For researchers, scientists, and drug development professionals, an unambiguous confirmation of molecular structure and purity is not merely a formality—it is the bedrock of reliable, reproducible, and translatable science. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic characterization of this compound. We will move beyond rote data presentation to explore the causality behind the spectra, demonstrating how each analytical technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure: The Foundation for Analysis

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₁₁H₉N₅) is a fused heterocyclic system.[7][8] The core consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at position 4 and a phenyl substituent at position 1 of the pyrazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred for this class of compounds. Its polarity effectively dissolves the molecule, and its high boiling point allows for stable acquisitions. Crucially, it allows for the observation of exchangeable protons like those of the amine (-NH₂) group, which would be lost in D₂O.[9]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine C6-H | ~8.4 | Singlet | 1H | This proton is on an electron-deficient pyrimidine ring, leading to a downfield shift.[10] |

| Pyrazole C3-H | ~8.2 | Singlet | 1H | Also on an electron-deficient heterocyclic ring, appearing as a distinct singlet.[10] |

| Phenyl H (ortho, meta, para) | 7.3 - 8.2 | Multiplet | 5H | The protons of the phenyl ring will appear as a complex multiplet due to spin-spin coupling.[11] |

| Amino (-NH₂) | ~7.7 | Broad Singlet | 2H | The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. This peak will disappear upon addition of a drop of D₂O, confirming its identity.[10] |

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of DMSO-d₆) is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets. A greater number of scans is necessary compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Expected Spectrum

The molecule has 11 carbon atoms, but due to symmetry in the phenyl ring, fewer than 11 signals may be observed depending on the resolution. The key is to identify carbons in different electronic environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C4 (Pyrimidine) | ~158 | This carbon is attached to two nitrogen atoms and the exocyclic amino group, making it highly deshielded.[10][12] |

| C6, C7a, C3a (Fused Rings) | 102 - 155 | These quaternary and CH carbons of the fused heterocyclic core appear in the aromatic region. Specific assignment often requires advanced 2D NMR techniques (HSQC/HMBC).[12] |

| C3 (Pyrazole) | ~134 | The CH carbon of the pyrazole ring.[10] |

| C1' (Phenyl, ipso) | ~138 | The quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| C2', C3', C4' (Phenyl) | 120 - 130 | The protonated carbons of the phenyl ring appear in their characteristic aromatic range. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[13]

Caption: Workflow for Fourier-Transform Infrared (FT-IR) Spectroscopy.

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes

The FT-IR spectrum confirms the presence of key functional groups through their characteristic absorption frequencies.[13]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance | Significance |

| N-H Stretch (Amine) | 3450 - 3300 | Two sharp-to-medium bands | Confirms the presence of the primary amine (-NH₂) group. The two bands correspond to asymmetric and symmetric stretching.[14] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple weak-to-medium sharp bands | Indicates C-H bonds on the aromatic (phenyl and heterocyclic) rings. |

| C=N & C=C Stretch | 1650 - 1450 | Multiple strong, sharp bands | These absorptions are characteristic of the conjugated pyrazolopyrimidine and phenyl ring systems. |

| N-H Bend (Amine) | 1640 - 1590 | Medium-to-strong band | This bending (scissoring) vibration further confirms the primary amine group. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula of a compound. It functions by ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio.

Caption: Generalized workflow for Mass Spectrometry (MS).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation.

-

Acquisition: Acquire the spectrum in positive ion mode. The molecule will readily accept a proton to form the [M+H]⁺ ion.

-

Analysis: Identify the peak corresponding to the protonated molecule.

Data Interpretation

-

Molecular Ion: The molecular formula is C₁₁H₉N₅, giving a monoisotopic mass of 211.0858 Da.[8] In positive-mode ESI-MS, the primary peak observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.0936. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), which validates the elemental composition.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragments might include the loss of the phenyl group (m/z 77) or other characteristic cleavages of the heterocyclic core, providing further structural clues.[15]

Integrated Analysis: The Conclusive Structural Verdict

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of complementary data.

References

- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE(20289-44-5) 13C NMR [m.chemicalbook.com]

- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo(3,4-d)pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as EGFR and Src.[1] 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine is a key intermediate and a fundamental building block in the synthesis of these biologically active molecules.[2] Its precise structural characterization is paramount for ensuring the identity, purity, and conformational integrity of derivative compounds, which is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral assignments, the rationale behind experimental choices, and a standardized protocol for data acquisition.

The Molecular Architecture: A Foundation for Spectral Interpretation

To comprehend the NMR spectra, it is essential to first understand the molecular structure and the electronic environment of each atom. The numbering convention used in this guide is illustrated in the diagram below, which will be referenced throughout the spectral analysis.

Caption: Numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here is compiled from analogous structures and spectral databases, with DMSO-d₆ as the reference solvent. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the amino protons allows for their observation as distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.21 | s | 1H | H-6 |

| ~8.15 | s | 1H | H-3 |

| ~8.10-8.20 | m | 2H | H-2', H-6' |

| ~7.50-7.60 | m | 2H | H-3', H-5' |

| ~7.30-7.40 | m | 1H | H-4' |

| ~7.70 | br s | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazolopyrimidine Core Protons (H-3 and H-6): The protons on the pyrazole (H-3) and pyrimidine (H-6) rings appear as sharp singlets, a characteristic feature due to the absence of adjacent protons for coupling. Their downfield chemical shifts (~8.15 and ~8.21 ppm, respectively) are attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the heterocyclic system. The exact assignment of H-3 and H-6 can be definitively confirmed using 2D NMR techniques like HMBC.

-

Phenyl Group Protons (H-2'/H-6', H-3'/H-5', and H-4'): The protons of the N-phenyl substituent exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons (H-2' and H-6') are the most deshielded due to their proximity to the electron-withdrawing pyrazolopyrimidine ring system. The meta (H-3' and H-5') and para (H-4') protons appear at progressively upfield shifts.

-

Amino Protons (-NH₂): The protons of the 4-amino group typically appear as a broad singlet around 7.70 ppm.[3] The broadness of this signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the NMR solvent. In anhydrous DMSO-d₆, this signal can sometimes be sharper. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-4 |

| ~156.0 | C-6 |

| ~154.0 | C-7a |

| ~138.0 | C-1' |

| ~135.0 | C-3 |

| ~129.0 | C-3', C-5' |

| ~127.0 | C-4' |

| ~122.0 | C-2', C-6' |

| ~101.0 | C-3a |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Ring Carbons (C-4, C-6, and C-7a): The carbons of the pyrimidine ring are significantly deshielded due to the presence of multiple nitrogen atoms. C-4, being directly attached to the amino group and two nitrogens, is expected to be the most downfield. C-6 and the bridgehead carbon C-7a also appear at low field.

-

Pyrazole Ring Carbons (C-3 and C-3a): The carbons of the pyrazole ring, C-3 and the bridgehead carbon C-3a, are also in the aromatic region, with C-3 being more deshielded than C-3a.

-

Phenyl Group Carbons (C-1' to C-6'): The ipso-carbon (C-1') of the phenyl ring, directly attached to the nitrogen atom, is observed around 138.0 ppm. The other phenyl carbons (C-2' to C-6') resonate in the typical aromatic region between 122.0 and 129.0 ppm.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is crucial for obtaining high-quality data. The following is a field-proven, step-by-step methodology for the NMR characterization of this compound.

Caption: A standardized workflow for the NMR analysis of this compound.

The Power of Two-Dimensional NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments for definitive structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the protons within the phenyl ring by tracing the connectivity from one proton to its neighbors.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). This is invaluable for assigning the carbons that have attached protons, such as C-3, C-6, and the carbons of the phenyl ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is a powerful tool for piecing together the molecular structure. For instance, a correlation between the H-2'/H-6' protons and the C-3a carbon would confirm the connectivity of the phenyl ring to the pyrazole nitrogen.

Conclusion: A Cornerstone of Quality and Discovery

The detailed ¹H and ¹³C NMR data and the robust analytical protocol presented in this guide serve as a foundational reference for researchers working with this compound and its derivatives. Accurate and reproducible NMR characterization is not merely a procedural step but a cornerstone of scientific integrity that ensures the quality of starting materials and the unambiguous identification of novel compounds. By leveraging the insights provided herein, scientists and drug development professionals can proceed with confidence in their synthetic and medicinal chemistry endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE(20289-44-5) 13C NMR spectrum [chemicalbook.com]

Infrared spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural scaffold in various kinase inhibitors, its precise characterization is paramount.[1][2][3][4] This document details the theoretical principles behind its vibrational modes, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed workflow for spectral interpretation. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of this compound

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in modern pharmacology.[1] As a purine isostere, it serves as the core for a multitude of compounds designed to interact with key biological targets, most notably protein kinases.[3][4] this compound (Molecular Formula: C₁₁H₉N₅) is a foundational member of this class, frequently used as a synthetic precursor and a reference compound in the development of targeted therapeutics.[2][5]

Given its role in drug discovery, unambiguous structural confirmation and purity assessment are critical. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of this compound.

Molecular Structure and Predicted Vibrational Modes

The first step in interpreting an IR spectrum is to deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

The key vibrational units are:

-

Primary Aromatic Amine (-NH₂): This group will produce highly characteristic N-H stretching and bending vibrations.

-

Monosubstituted Phenyl Ring: This gives rise to aromatic C-H stretching, aromatic C=C ring stretching, and strong C-H out-of-plane bending bands.

-

Fused Pyrazolo[3,4-d]pyrimidine Core: This rigid heterocyclic system has a complex series of C=N and C=C stretching vibrations, as well as C-N stretching and ring deformation modes.

Spectral Analysis: Assigning the Vibrational Bands

The infrared spectrum can be divided into distinct regions, each providing specific structural information. The assignments below are based on established group frequencies and data from theoretical and experimental studies on pyrimidine and pyrazole derivatives.[6][7][8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Key Characteristics |

| 3450 - 3200 | N-H Asymmetric & Symmetric Stretching | Medium, Sharp | The primary amine group gives two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Intermolecular hydrogen bonding can cause broadening and a shift to lower wavenumbers.[10][11][12] |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak, Sharp | These absorptions arise from the C-H bonds on both the phenyl ring and the pyrimidine ring. They typically appear as a cluster of sharp peaks just above 3000 cm⁻¹.[13][14] |

| 1650 - 1580 | N-H Bending (Scissoring) | Strong | This is a very characteristic and often strong band for primary amines, resulting from the in-plane scissoring motion of the -NH₂ group.[15] |

| 1620 - 1430 | Aromatic & Heterocyclic Ring Stretching (C=C, C=N) | Strong to Medium, Multiple Bands | This is a complex but highly informative region. It contains multiple overlapping bands from C=C stretching in the phenyl ring and C=C/C=N stretching vibrations within the fused pyrazolo-pyrimidine core.[7][13][14] Expect a series of sharp, strong absorptions. |

| 1350 - 1250 | Aromatic C-N Stretching | Medium to Strong | This band corresponds to the stretching vibration of the bond between the pyrimidine ring and the exocyclic amine group (C4-NH₂).[13][15] |

| ~1170 | Phenyl-N Stretching | Medium | This absorption is attributed to the stretching of the C-N bond connecting the phenyl ring to the pyrazole nitrogen.[14] |

| 770 - 730 & 710 - 690 | Aromatic C-H Out-of-Plane Bending | Strong | These two strong, sharp bands are highly diagnostic for a monosubstituted benzene ring. Their presence provides strong evidence for this structural feature. |

| < 900 | Ring Bending & Deformation | Medium to Weak | The fingerprint region below 900 cm⁻¹ contains a complex series of absorptions arising from out-of-plane C-H bending and whole-ring deformation modes of the fused heterocyclic system. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and a validated experimental procedure. The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for solid-state transmission FTIR.

Causality: The KBr method is chosen for its ability to produce high-resolution spectra free from solvent interference. KBr is transparent to IR radiation in the mid-IR region and forms a crystalline matrix around the analyte, minimizing scattering effects when prepared correctly.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Material Preparation (Trustworthiness Pillar):

-

Rationale: Moisture is the primary interferent in IR spectroscopy, introducing a broad O-H band around 3400 cm⁻¹ that can obscure the N-H stretching region.

-

Action: Dry the this compound sample and powdered, spectroscopy-grade KBr in an oven at ~105°C for at least 2 hours. Store in a desiccator until use.

-

-

Sample-KBr Mixture Preparation:

-

Rationale: A homogenous, dilute dispersion of the analyte in the KBr matrix is essential for a high-quality spectrum that adheres to the Beer-Lambert law.

-

Action: Weigh approximately 1 mg of the analyte and 100-150 mg of the dried KBr. Combine in an agate mortar and pestle and grind gently until the mixture is a fine, homogenous powder.

-

-

Instrument Preparation:

-

Rationale: Atmospheric water vapor and CO₂ have strong IR absorptions that must be removed from the spectrum.

-

Action: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or dry air. Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum of the instrument's environment will be automatically subtracted from the sample spectrum.

-

-

Pellet Formation:

-

Rationale: A transparent, non-fractured pellet minimizes scattering of the IR beam, leading to a flat baseline and improved signal-to-noise ratio.

-

Action: Transfer a portion of the KBr mixture to a pellet press die. Place the die under a hydraulic press and apply 7-8 tons of pressure for approximately 2 minutes. Carefully release the pressure and extract the die. A good pellet will be thin and transparent.

-

-

Data Acquisition:

-

Action: Mount the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

-

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum should not be a random process. A systematic workflow ensures that all features are considered in a logical order, leading to a confident structural assignment.

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the molecule's structure, one can predict and assign its key vibrational bands with high confidence. The N-H stretching bands (3450-3200 cm⁻¹), the N-H bending mode (~1620 cm⁻¹), the complex heteroaromatic ring stretching region (1620-1430 cm⁻¹), and the strong out-of-plane C-H bending bands of the monosubstituted phenyl group (770-690 cm⁻¹) collectively form a unique spectral fingerprint. Following the detailed experimental and interpretive workflows presented in this guide will enable scientists to reliably verify the identity and integrity of this important pharmaceutical building block, ensuring the quality and validity of their research and development efforts.

References

- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. tandfonline.com [tandfonline.com]

- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. ijirset.com [ijirset.com]

A Technical Guide to the Biological Activity of Novel Pyrazolo[3,4-d]pyrimidine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This bioisosteric relationship with adenine allows it to function as a versatile hinge-binding motif for a multitude of ATP-dependent enzymes, particularly protein kinases.[1][2][3][4] Consequently, its derivatives have been the subject of intensive investigation, yielding a rich pipeline of compounds with diverse and potent biological activities. This guide provides a technical exploration of the primary therapeutic applications of novel pyrazolo[3,4-d]pyrimidine analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the mechanistic underpinnings of their action, detail the structure-activity relationships (SAR) that govern their potency and selectivity, and provide robust, field-proven protocols for their preclinical evaluation.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The foundational principle behind the efficacy of many pyrazolo[3,4-d]pyrimidine analogs is their function as ATP-competitive inhibitors.[2][5] Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer.[1] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to dock into the highly conserved ATP-binding pocket of a kinase.[1][4] This competitive binding blocks the enzyme's access to its natural substrate, ATP, thereby inhibiting downstream signaling pathways that promote pathological cell proliferation, survival, and inflammation.

The true therapeutic utility arises from the chemical tractability of the scaffold. Strategic modifications at various positions (N1, C3, C4, and C6) allow for the fine-tuning of inhibitor selectivity, directing the molecule to target specific kinases or kinase families implicated in disease, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6][7]

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Anticancer Activity: Targeting Dysregulated Cell Proliferation

The most extensively explored application of pyrazolo[3,4-d]pyrimidine analogs is in oncology.[8][9] Their ability to inhibit kinases that drive tumor growth has led to the development of numerous potent anticancer agents, including the FDA-approved BTK inhibitor, ibrutinib.[2]

Key Oncogenic Kinase Targets

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2, inducing cell cycle arrest and apoptosis in tumor cells.[1]

-

Tyrosine Kinases: This large family of enzymes, including EGFR, VEGFR, FLT3, and Src family kinases, controls pathways related to cell growth, differentiation, and angiogenesis (the formation of new blood vessels that feed a tumor).[4][5][6][7] Analogs have been developed that show potent inhibition of these targets, effectively starving tumors and halting their growth.[6][7]

-

Dihydrofolate Reductase (DHFR): Some novel derivatives have also been designed as DHFR inhibitors. By mimicking the pteridine ring of methotrexate, they block the synthesis of nucleotides, thereby inhibiting the proliferation of rapidly dividing cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these anticancer agents are dictated by the nature and position of substituents on the core scaffold. This allows for rational drug design to optimize activity against specific targets while minimizing off-target effects.

| Position | Substituent Type | Observed Effect on Anticancer Activity | Reference |

| N1 | Large, hydrophobic groups (e.g., substituted phenyl) | Often crucial for anchoring within the kinase active site and enhancing potency. | [11][12] |

| C4 | Amino, anilino, or ether linkages to various aryl groups | Key interaction point. Modifications here heavily influence target selectivity (e.g., FLT3 vs. VEGFR2) and potency. Aromatic substitutions on the N5 position have been shown to favor activity.[11] | [6][7] |

| C3/C6 | Small alkyl groups or hydrogen | Modifications can modulate solubility and pharmacokinetic properties. Can also be used to explore additional pockets within the active site to enhance selectivity. | [5][13] |

This table represents a generalized summary. Specific SAR is highly dependent on the target kinase and the overall compound series.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of a compound's anticancer potential invariably begins with assessing its ability to kill or inhibit the proliferation of cancer cells in culture. The MTT assay is a robust, colorimetric method for this purpose.

Causality: This protocol is a self-validating system for determining general cytotoxicity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[14][15] Since this enzymatic activity is only present in metabolically active, living cells, the amount of formazan produced is directly proportional to the number of viable cells.[16][17] A decrease in the colorimetric signal in treated cells compared to untreated controls indicates a loss of cell viability.[18]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.[18]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14][17] Following the treatment incubation, add 20 µL of the MTT stock solution to each well.

-

Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, a direct enzymatic assay is essential. This protocol describes a universal, fluorescence-based method adaptable for many kinases.

Causality: This assay provides direct, mechanistic validation by isolating the target enzyme, the substrate, and the inhibitor from the complex cellular environment. It measures the phosphorylation of a specific substrate by the kinase. A reduction in the signal in the presence of the pyrazolo[3,4-d]pyrimidine analog is unambiguous proof of direct enzyme inhibition.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of the recombinant kinase enzyme, a biotinylated peptide substrate specific to that kinase, and ATP.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase enzyme. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the biotinylated peptide substrate and ATP.[21] Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

-

Detection: Add detection reagents. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[20] This involves adding a Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated XL665 (acceptor).

-

Signal Generation: If the substrate is phosphorylated, the antibody binds. The biotin on the substrate binds to streptavidin, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor.

-

Measurement: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazolo[3,4-d]pyrimidines have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22]

-

Mechanism of Action: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but COX-1 inhibition is associated with gastrointestinal side effects. Researchers have successfully designed pyrazolo[3,4-d]pyrimidine analogs that selectively inhibit COX-2, offering a potentially safer therapeutic profile.[22][23][24] Some compounds also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[25]

-

Preclinical Evaluation: The anti-inflammatory effects are typically confirmed in vivo using models such as the carrageenan-induced paw edema model in rats for acute inflammation and the cotton-pellet induced granuloma assay for chronic inflammation.[23][26]

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its potential to combat infectious diseases.

-

Spectrum of Activity: Various derivatives have demonstrated inhibitory activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria, and various fungal species.[27][28][29] The combination of anticancer and antibacterial properties in a single molecule is particularly intriguing, as cancer patients are often vulnerable to infections.[27]

-

Screening Protocols: Initial screening is often performed using the agar disk-diffusion or well-diffusion methods.[30] Compounds showing a zone of inhibition are then subjected to broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.[30]

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational, structure-based drug design. Its identity as a purine bioisostere provides a reliable starting point for developing potent inhibitors of ATP-dependent enzymes. The extensive research into its derivatives has yielded compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. Future work in this field will likely focus on developing multi-target inhibitors that can address complex diseases with a single molecule, optimizing pharmacokinetic and safety profiles to produce more effective clinical candidates, and exploring novel therapeutic areas for this remarkably versatile chemical entity.[6][7]

References

- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In vitro kinase assay [protocols.io]

- 22. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine as an EGFR Tyrosine Kinase Inhibitor

An In-Depth Technical Guide for Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target. Its well-defined role in driving tumor proliferation has led to the development of multiple generations of successful inhibitors.[1][2] However, the challenges of acquired resistance and off-target effects necessitate a continuous search for novel chemical scaffolds. The pyrazolo(3,4-d)pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design, demonstrating a remarkable versatility in targeting a range of kinases, including EGFR.[3][4]

This guide focuses on a specific exemplar of this class: 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine. While noted for its moderate EGFR inhibitory activity (IC50 of 2.7 μM), its primary value in a research context often lies in its use as a well-characterized chemical probe and a foundational structure for further optimization.[5][6][7] It also serves as a crucial negative control for related compounds like PP2, an inhibitor of Src-family kinases, allowing researchers to dissect signaling pathways with greater precision.[5]

This document is structured not as a static review but as a dynamic guide. It is designed to walk the researcher through the conceptual framework and practical workflows required to characterize such a compound. We will move from the fundamental biology of the target to the specific mechanism of the inhibitor, and finally, to a comprehensive, self-validating experimental cascade for its evaluation. The causality behind each experimental choice is explained, providing the "why" behind the "how," to empower researchers to not only execute protocols but also to interpret the resulting data with confidence and insight.

Part 1: The Rationale for Targeting EGFR in Oncology

The EGFR (also known as HER1 or ErbB1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[8][9] In healthy tissues, its activity is tightly controlled. Ligand binding, such as with Epidermal Growth Factor (EGF), induces receptor dimerization, which in turn activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues.[8][10]

This activation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling. Two of the most critical pathways in the context of cancer are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[11]

-

The PI3K-AKT-mTOR Pathway: Crucially promotes cell survival, growth, and invasion.[1][10]

In numerous malignancies, this regulatory system is hijacked. Genetic alterations, such as gene amplification, overexpression, or activating mutations within the kinase domain (e.g., L858R substitution, exon 19 deletions), lead to constitutive, ligand-independent signaling.[2][11] This uncontrolled signaling provides cancer cells with a sustained proliferative and anti-apoptotic advantage, making EGFR an attractive and validated target for therapeutic intervention.[2][12]

Caption: Simplified EGFR signaling cascade in cancer.

Part 2: this compound: A Profile

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP. This structural mimicry is the foundational principle behind its efficacy. By competing with endogenous ATP for binding within the kinase domain, inhibitors built on this scaffold can effectively block the phosphotransfer reaction, thereby shutting down the receptor's signaling output.[13]

Molecular docking studies and structure-activity relationship (SAR) analyses of this class of compounds consistently show a characteristic binding mode.[13][14][15] Key interactions often involve the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain, specifically with the backbone of residue Met793. The phenyl group at the N1 position and various substituents at the C4 amino group explore different pockets within the ATP-binding site, influencing both potency and selectivity.[13][15]

Caption: Proposed binding mode within the EGFR ATP pocket.

Part 3: The Experimental Validation Workflow: A Self-Validating System

Characterizing a novel kinase inhibitor is a multi-step process where each stage builds upon the last, creating a logical and self-validating data package. This workflow is designed to de-risk drug discovery projects by answering key questions sequentially:

-

Does the compound engage the purified target enzyme?

-

Does it inhibit the target in a relevant cellular environment?

-

Does target inhibition translate to the desired anti-cancer phenotype?

-

Does the compound possess fundamental drug-like properties?

Caption: A sequential workflow for inhibitor characterization.

Protocol: Biochemical Potency Determination (EGFR Kinase Assay)

Causality: This is the foundational experiment. Its purpose is to quantify the direct inhibitory activity of the compound against the purified EGFR tyrosine kinase enzyme, independent of any cellular factors like membrane permeability or efflux pumps. A luminescent ADP-detection assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the phosphotransfer reaction.[16]

Methodology (ADP-Glo™ Format):

-

Reagent Preparation:

-

Prepare a 2X solution of purified EGFR kinase and the substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to create 2X compound solutions.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the 2X compound solution to each well.

-

To initiate the reaction, add 5 µL of the 2X enzyme/substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation:

| Compound | Target | IC50 (µM) | Source(s) |

| This compound (PP3) | EGFR | 2.7 | [5][6][7] |

| Reference Inhibitor (e.g., Gefitinib) | EGFR | ~0.015 | [17] |

Protocol: Cellular Target Engagement (Western Blot for pEGFR)

Causality: After confirming biochemical potency, the next critical step is to verify that the compound can enter a cell and inhibit the target in its native environment. A431 cells, which overexpress wild-type EGFR, are an excellent model system.[18] We measure the phosphorylation status of EGFR at a key autophosphorylation site (e.g., Tyr1173) as a direct readout of kinase activity within the cell.

Methodology:

-

Cell Culture and Treatment:

-

Plate A431 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

-

EGFR Stimulation:

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation. A non-stimulated control should be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1173).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

-

Quantify band intensities using densitometry. Normalize the pEGFR signal to the total EGFR signal to determine the dose-dependent inhibition of phosphorylation.[19]

-

Protocol: Phenotypic Screening (Cell Proliferation Assay)

Causality: This assay connects target inhibition to a desired anti-cancer phenotype: the halting of cell proliferation. By using a cell line whose growth is known to be dependent on EGFR signaling, a positive result in this assay validates the therapeutic hypothesis.

Methodology (CellTiter-Glo® Format):

-

Cell Seeding:

-

Seed A431 cells (or another EGFR-dependent line like NCI-H1975 for mutant EGFR) in a 96-well plate at a low density (e.g., 3,000 cells/well).

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours to allow for multiple cell divisions.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium). This reagent lyses the cells and measures ATP levels, which correlate with the number of viable cells.[19]

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence with a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

-

Protocol: In Vitro ADME Profiling

Causality: A potent inhibitor is of little therapeutic value if it cannot reach its target in vivo. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. The pyrazolo[3,4-d]pyrimidine scaffold is known for potentially suboptimal aqueous solubility, making this assessment particularly important.[20][21]

Methodologies:

-

Aqueous Solubility:

-

Protocol: Use a kinetic solubility assay where the compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by nephelometry or UV-Vis spectroscopy.

-

-

Membrane Permeability (PAMPA):

-

Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[20] Compound concentrations are measured by LC-MS/MS.

-

-

Metabolic Stability (Human Liver Microsomes):

-

Protocol: Incubate the compound with human liver microsomes (HLMs) and a NADPH-regenerating system at 37°C.[20] Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes), the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS. The data is used to calculate the compound's in vitro half-life.

-

Data Presentation:

| ADME Parameter | Assay Method | Result for Pyrazolo[3,4-d]pyrimidine Derivatives | Source(s) |

| Aqueous Solubility | Kinetic | Generally Suboptimal (<10 µM for many analogs) | [20][21] |

| Permeability (Papp, 10⁻⁶ cm/s) | PAMPA | Often High (>20 for several analogs) | [20] |

| Metabolic Stability (% remaining after 60 min) | HLM | Variable, dependent on substitution | [21] |

Part 4: Conclusion and Future Directions

This compound serves as an excellent tool compound and a foundational starting point for medicinal chemistry efforts targeting EGFR. The workflow presented here provides a robust framework for its characterization, moving logically from biochemical potency to cellular activity and early drug-likeness assessment.

The data generated through this workflow provides a comprehensive initial profile. For this compound, the profile would likely show direct, albeit moderate, EGFR inhibition, corresponding on-target activity in cells, and a predictable ADME profile characterized by low solubility but good permeability.

Future work would involve SAR-driven optimization to improve EGFR potency, enhance selectivity against other kinases, and address ADME liabilities like poor solubility.[3][15][22] Furthermore, evaluating optimized analogs against clinically relevant resistance mutations, such as T790M, would be a critical next step in developing a next-generation therapeutic.[4][19]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 8. svarlifescience.com [svarlifescience.com]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]